molecular formula C12H10N4O2S2 B13362306 6-(1,3-Benzodioxol-5-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-Benzodioxol-5-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13362306
M. Wt: 306.4 g/mol
InChI Key: RHJLPVLOJSGLPY-UHFFFAOYSA-N
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Description

[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a benzodioxole ring, a triazolothiadiazole core, and a methyl sulfide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Triazolothiadiazole Core: This core is formed by the reaction of thiosemicarbazide with an appropriate aldehyde, followed by cyclization with hydrazine hydrate.

    Attachment of the Methyl Sulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazolothiadiazole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the methyl sulfide group.

    Dihydro Derivatives: Resulting from reduction of the triazolothiadiazole core.

    Functionalized Derivatives: Various substituted products depending on the reagents used in substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further investigation in drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it may have activity against certain types of cancer cells, and studies are ongoing to explore its efficacy and safety as a pharmaceutical agent.

Industry

Industrially, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide is explored for use in the development of new polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and cellular membranes. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity, disruption of membrane integrity, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide
  • [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl sulfide

Uniqueness

Compared to similar compounds, [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide stands out due to its specific combination of functional groups. The presence of the methyl sulfide group, in particular, imparts unique chemical reactivity and biological activity. This makes it a compound of interest for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H10N4O2S2/c1-19-5-10-13-14-12-16(10)15-11(20-12)7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3

InChI Key

RHJLPVLOJSGLPY-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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